5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose

4'-branched nucleosides selective functionalization 3-OH protection strategy

This selectively protected D-xylofuranose derivative (CAS 153914-97-7) is the optimal starting material for synthesizing 4′-branched nucleoside analogues and locked nucleic acid (LNA) monomers. Its pre-installed 4-C-benzoyloxymethyl group eliminates 5–7 de novo branch-installation steps, while the free 3-OH enables direct, parallel library synthesis of 3′-modified nucleosides (azido, fluoro, epimerized ribo). Unlike common 4-unsubstituted intermediates, this compound prevents inseparable epimeric mixtures and halves effective yields. The crystalline nature (mp 148–150°C) provides a rapid QC parameter for scale-up campaigns. Procure this catalog-grade intermediate to maximize synthetic efficiency and batch-to-batch reproducibility.

Molecular Formula C23H24O8
Molecular Weight 428.437
CAS No. 153914-97-7
Cat. No. B561754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose
CAS153914-97-7
Molecular FormulaC23H24O8
Molecular Weight428.437
Structural Identifiers
SMILESCC1(OC2C(C(OC2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C
InChIInChI=1S/C23H24O8/c1-22(2)29-17-18(24)23(31-21(17)30-22,13-27-19(25)15-9-5-3-6-10-15)14-28-20(26)16-11-7-4-8-12-16/h3-12,17-18,21,24H,13-14H2,1-2H3/t17?,18-,21-/m0/s1
InChIKeyDIPIPCAFIWGEHH-VLQCZPCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose (CAS 153914-97-7) Procurement-Grade Overview for Nucleoside Analogue Synthesis


5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose (CAS 153914-97-7) is a selectively protected D-xylofuranose derivative bearing a 1,2-O-isopropylidene acetal, a 5-O-benzoyl ester, a free 3-OH group, and a 4-C-benzoyloxymethyl substituent [1]. This precise protection pattern distinguishes it from ubiquitous fully esterified xylofuranose intermediates and renders it a strategic building block for the synthesis of 4′-branched nucleoside analogues and bicyclic sugar scaffolds [2]. The compound is commercially catalogued by Toronto Research Chemicals (TRC, product B208065) and Santa Cruz Biotechnology as a research-grade intermediate [1].

Why Generic Substitution Fails for 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose in 4′-Branched Nucleoside Research


Attempts to replace 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose with simpler protected xylofuranose derivatives invariably stall at the point of 4′-branch installation. Common intermediates such as 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS 85026-60-4) or 5-O-benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose lack the 4-C-benzoyloxymethyl group, making the introduction of the 4′-hydroxymethyl branch impossible without complete re-synthesis . Equally, fully protected analogs with a 3-O-benzoyl group cannot be selectively functionalized at C‑3 for subsequent epimerization or azide introduction steps [1]. The material presented below provides quantitative justification for why this specific protection scheme is non-negotiable in synthetic routes to 4′-branched nucleosides.

Quantitative Differentiation Evidence: 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose vs. Closest Structural Analogs


Free 3-OH Enables Selective C-3 Functionalization: Comparison with 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS 85026-60-4)

The target compound possesses a free 3-hydroxyl group, whereas 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS 85026-60-4) carries a 3-O-benzoyl ester . This difference is critical: the free 3-OH on 153914-97-7 permits direct oxidation, mesylation, fluorination, or epimerization reactions without a prior deprotection step. In the synthesis of 2',3'-anhydrolyxonucleosides, the 3-O-mesyl derivative prepared from a closely related 3-OH intermediate (1,2-di-O-acetyl-4-benzoyloxymethyl-5-O-benzoyl-D-xylofuranose) undergoes epoxide ring closure to afford the target nucleosides in 38–44% yield [1]. In contrast, CAS 85026-60-4 would require additional benzoyl cleavage and re-protection steps before such C-3 transformations could be attempted.

4'-branched nucleosides selective functionalization 3-OH protection strategy

4-C-Benzoyloxymethyl Branch Is Essential for 4′-Hydroxymethyl Nucleosides: Comparison with 5-O-Benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose

The 4-C-benzoyloxymethyl group in CAS 153914-97-7 constitutes the protected form of the 4′-hydroxymethyl branch that defines 4′-branched nucleosides. The comparator 5-O-benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose (CAS 6022-96-4) lacks any substitution at C‑4 and therefore cannot serve as a precursor for 4′-branched structures . The enzymatic separation study of Rana et al. (2017) demonstrates that 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-xylofuranose (the deprotected core of the target compound) is a key epimer for bicyclic nucleoside synthesis, and the benzoylated form preserves this branch in a masked state until late-stage deprotection [1]. No alternative commercially available xylofuranose derivative provides this 4-C-benzoyloxymethyl functionality pre-installed.

4'-branched nucleosides 4-C-benzoyloxymethyl bicyclic nucleosides

Sharp Melting Point Facilitates Purity Assessment and Crystalline Handling vs. Liquid/Oily Analogs

The target compound exhibits a well-defined melting point of 148–150 °C [1]. This contrasts with structurally related intermediates such as 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS 85026-60-4), which is reported as a liquid with no melting point data . A sharp, reproducible melting point is a standard quality-control parameter that enables researchers to rapidly confirm identity and purity by simple melting-point apparatus, without reliance on full spectroscopic characterization for every use. For procurement decisions, crystalline solids with defined melting points are strongly preferred over oils or amorphous solids due to easier handling, storage, and dosing accuracy in multi-step syntheses.

melting point purity QC crystalline intermediate

Documented Yield in 2',3'-Anhydronucleoside Synthesis Using 4-Benzoyloxymethyl Intermediate

The direct precursor to the target compound—1,2-di-O-acetyl-3-O-benzoyl-4-benzoyloxymethyl-5-O-benzoyl-D-xylofuranose—was employed by Surzhikov et al. for the synthesis of 2',3'-anhydrolyxonucleosides. After condensation with purine silyl derivatives, selective 2′-O-deacetylation, mesylation, and epoxide ring closure, the target 2',3'-anhydrolyxonucleosides were isolated in 38–44% yield over the multi-step sequence [1]. In contrast, alternative routes that build the 4′-branch from simpler xylofuranose derivatives require additional steps and have been reported to produce inseparable 1:1 epimeric mixtures of ribo/xylo products, drastically reducing the effective yield of the desired xylo-epimer [2]. Pre-installing the 4-C-benzoyloxymethyl group (as in 153914-97-7) avoids this epimer separation problem entirely.

anhydronucleoside yield 2',3'-epoxide closure lyxonucleoside synthesis

Commercial Availability with Documented Purity ≥95% and Multi-Gram Catalog Options

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose is commercially stocked by Toronto Research Chemicals (catalog B208065) in 100 mg, 1 g, and 5 g quantities with a purity specification of ≥95% [1]. Santa Cruz Biotechnology also lists the compound as a catalog item . In contrast, many custom-protected xylofuranose intermediates with free 3-OH and 4-C-benzoyloxymethyl groups are not available off-the-shelf and require multi-week custom synthesis lead times. The documented commercial availability with defined purity significantly reduces procurement risk and timeline uncertainty for research programs.

commercial sourcing purity specification TRC B208065

1,2-O-Isopropylidene Protection Provides Orthogonal Stability vs. Di-O-acetyl Analogs Under Basic Conditions

The 1,2-O-isopropylidene acetal in CAS 153914-97-7 is stable under mildly basic conditions, whereas the 1,2-di-O-acetyl protecting group in analogs such as 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS 85026-60-4) is susceptible to acetyl migration and base-catalyzed hydrolysis . This orthogonal stability is critical when reactions at C‑3 or C‑5 are performed under basic conditions (e.g., benzylation, oxidation), as the isopropylidene group remains intact, preserving the furanose ring conformation and preventing side reactions [1]. The 1,2-O-isopropylidene also imparts conformational rigidity that facilitates stereoselective transformations at the anomeric center during subsequent nucleoside coupling reactions.

orthogonal protecting groups isopropylidene stability acetyl migration

Optimal Deployment Scenarios for 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose Based on Documented Evidence


Synthesis of 4′-Branched Nucleoside Analogues (e.g., 4′-Hydroxymethyl-2′,3′-anhydronucleosides)

This compound is the optimal starting material for constructing 4′-branched nucleosides because its pre-installed 4-C-benzoyloxymethyl group eliminates the need for de novo branch installation. As demonstrated by Surzhikov et al., a closely related 3-O-benzoyl-4-benzoyloxymethyl intermediate provides 2′,3′-anhydrolyxonucleosides in 38–44% yield [1]. In contrast, routes starting from 4-unsubstituted xylofuranoses require 4–6 additional steps and produce inseparable epimeric mixtures that halve the effective yield [2]. Researchers synthesizing 4′-hydroxymethyl or 4′-aminomethyl antiviral nucleosides should procure 153914-97-7 to access the branched scaffold with maximal efficiency.

Selective C-3 Functionalization for 3′-Modified Nucleoside Libraries

The free 3-OH group on 153914-97-7 makes it uniquely suited for parallel library synthesis of 3′-modified nucleosides. Oxidation of the 3-OH to a ketone, followed by stereoselective reduction, enables epimerization to the ribo-configuration [1]. Alternatively, direct mesylation or fluorination at C-3 installs 3′-deoxy-3′-fluoro or 3′-azido substituents without deprotection steps. By comparison, 3-O-benzoylated analogs require benzoyl cleavage under basic conditions before C-3 can be functionalized, introducing an additional synthetic step and potential epimerization risk [2]. Medicinal chemistry teams pursuing 3′-modified nucleoside SAR should select 153914-97-7 as the core intermediate.

Bicyclic and Spiro Nucleoside Synthesis (LNA Monomer Precursors)

The 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-xylofuranose scaffold, obtained after selective deprotection of 153914-97-7, is a documented precursor for bicyclic nucleosides including locked nucleic acid (LNA) monomers. Rana et al. (2017) demonstrated that both the ribo- and xylo-epimers of this core structure can be enzymatically separated and converted to distinct bicyclic nucleosides [1]. Starting from the pre-benzoylated 153914-97-7 rather than synthesizing the 4-C-hydroxymethyl core from D-glucose saves 5–7 synthetic steps and avoids the problematic 1:1 epimeric mixture that arises from glucose-to-ribose conversion. Laboratories engaged in LNA or spiro-nucleoside research should consider 153914-97-7 a preferred procurement option [2].

Quality-Control-Standardized Intermediate for Multi-Gram cGMP Precursor Synthesis

The crystalline nature of 153914-97-7 (mp 148–150 °C) and its commercial availability at ≥95% purity in up to 5 g quantities make it suitable for process chemistry development [1]. The sharp melting point serves as a rapid identity and purity check during scale-up campaigns, whereas liquid or oily analogs (e.g., 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose) lack this simple QC parameter [2]. Contract research organizations (CROs) and pharmaceutical development groups requiring batch-to-batch reproducibility for regulatory starting material synthesis should procure this catalog-grade intermediate rather than commissioning custom synthesis of non-standardized analogs.

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